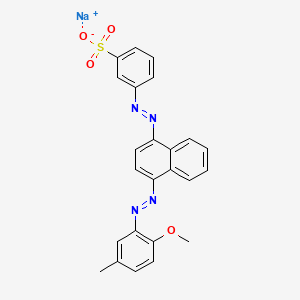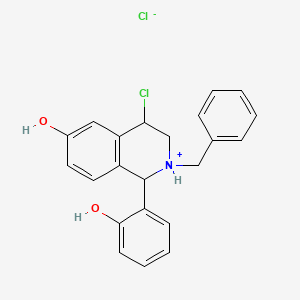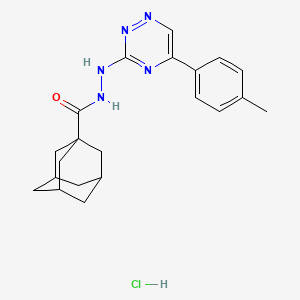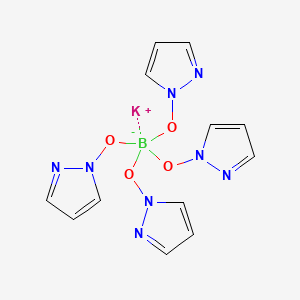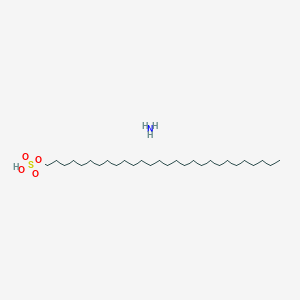![molecular formula C24H27ClN8O3 B13775942 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one CAS No. 73987-30-1](/img/structure/B13775942.png)
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one is a complex organic compound that combines a purine derivative with a quinazolinone structure
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione typically involves the chlorination of theophylline, followed by methylation. The quinazolinone derivative is synthesized through a multi-step process involving the reaction of 2-aminobenzamide with pyridine-2-carboxylic acid, followed by cyclization and subsequent functional group modifications .
Industrial Production Methods
the synthesis likely involves standard organic synthesis techniques, including the use of solvents like dimethylformamide (DMF) and reagents such as potassium carbonate and iodoethane .
化学反应分析
Types of Reactions
Oxidation: The compound can undergo oxidation reactions, particularly at the purine ring.
Reduction: Reduction reactions can occur at the quinazolinone moiety.
Substitution: The chlorine atom in the purine ring can be substituted with other nucleophiles.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are used.
Substitution: Nucleophiles like amines and thiols can be used for substitution reactions.
Major Products
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation can lead to the formation of hydroxylated derivatives, while substitution reactions can yield various substituted purine derivatives .
科学研究应用
Chemistry
In chemistry, this compound is used as a building block for the synthesis of more complex molecules. Its unique structure allows for various functional group modifications, making it a versatile intermediate .
Biology
In biological research, the compound is studied for its potential as an enzyme inhibitor. Its purine moiety is similar to that of many biologically active molecules, making it a candidate for drug development .
Medicine
In medicine, the compound is being investigated for its potential therapeutic applications, including its use as an anti-inflammatory and anticancer agent. Its ability to interact with specific molecular targets makes it a promising candidate for drug development .
Industry
In the industrial sector, the compound is used in the synthesis of specialty chemicals and pharmaceuticals. Its unique properties make it valuable for the production of high-value products .
作用机制
The mechanism of action of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one involves its interaction with specific molecular targets. The purine moiety can inhibit enzymes such as phosphodiesterases, while the quinazolinone structure can interact with various receptors and enzymes. These interactions lead to the modulation of cellular pathways, resulting in the compound’s biological effects .
相似化合物的比较
Similar Compounds
8-chloro-1,3,7-trimethyl-3,7-dihydro-1H-purine-2,6-dione: This compound is similar in structure but lacks the quinazolinone moiety.
8-chloro-1,3-dimethyl-7-phenyl-1H-purine-2,6(3H,7H)-dione: This compound has a phenyl group instead of the quinazolinone structure.
8-chlorotheophylline: A simpler derivative of theophylline with similar purine structure.
Uniqueness
The uniqueness of 8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one lies in its combination of a purine and quinazolinone structure. This dual functionality allows it to interact with a broader range of molecular targets, making it a versatile compound for various applications .
属性
CAS 编号 |
73987-30-1 |
|---|---|
分子式 |
C24H27ClN8O3 |
分子量 |
511.0 g/mol |
IUPAC 名称 |
8-chloro-1,3-dimethyl-7H-purine-2,6-dione;1-[2-(dimethylamino)ethyl]-2-pyridin-2-yl-2,3-dihydroquinazolin-4-one |
InChI |
InChI=1S/C17H20N4O.C7H7ClN4O2/c1-20(2)11-12-21-15-9-4-3-7-13(15)17(22)19-16(21)14-8-5-6-10-18-14;1-11-4-3(9-6(8)10-4)5(13)12(2)7(11)14/h3-10,16H,11-12H2,1-2H3,(H,19,22);1-2H3,(H,9,10) |
InChI 键 |
JUCWBRSNGVEQRG-UHFFFAOYSA-N |
规范 SMILES |
CN1C2=C(C(=O)N(C1=O)C)NC(=N2)Cl.CN(C)CCN1C(NC(=O)C2=CC=CC=C21)C3=CC=CC=N3 |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。


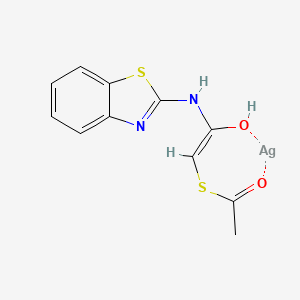
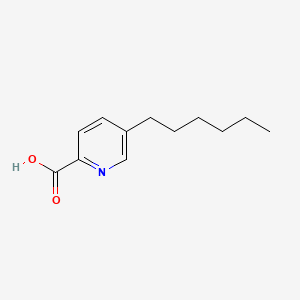
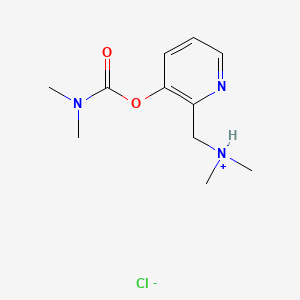
![1-[(2,5-difluorophenyl)sulfonyl]Piperidine](/img/structure/B13775883.png)
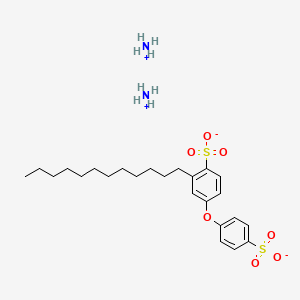
![3-(6,11-dihydrobenzo[c][1]benzothiepin-11-yl)propyl-dimethylazanium;chloride](/img/structure/B13775901.png)
